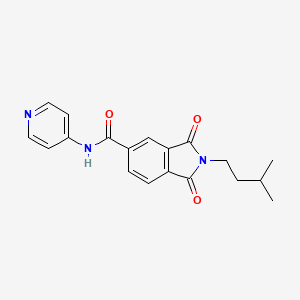

2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Description

This compound belongs to the isoindole-1,3-dione class, characterized by a bicyclic aromatic core with two ketone groups. The substituents at position 2 (3-methylbutyl) and position 5 (pyridin-4-yl carboxamide) define its structural uniqueness. The 3-methylbutyl group enhances lipophilicity, while the pyridin-4-yl moiety may contribute to binding specificity in biological targets.

Properties

Molecular Formula |

C19H19N3O3 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

2-(3-methylbutyl)-1,3-dioxo-N-pyridin-4-ylisoindole-5-carboxamide |

InChI |

InChI=1S/C19H19N3O3/c1-12(2)7-10-22-18(24)15-4-3-13(11-16(15)19(22)25)17(23)21-14-5-8-20-9-6-14/h3-6,8-9,11-12H,7,10H2,1-2H3,(H,20,21,23) |

InChI Key |

XMDDNCOFAPJUDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the isoindole core, which can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative. The pyridine ring is then introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method. The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Substituent Analysis:

- 3-Methylbutyl vs. Smaller Alkyl Chains : The target’s 3-methylbutyl group (5 carbons) increases lipophilicity compared to shorter chains like 2-methylpropyl (4 carbons) or 2-methoxyethyl (3 carbons). This may enhance membrane permeability but reduce aqueous solubility.

- Pyridin-4-yl vs. Heteroaryl Groups : The pyridin-4-yl group’s nitrogen position allows for distinct π-stacking compared to thiazol-2-yl (), which contains a sulfur atom capable of dipole interactions.

- Chlorophenyl vs.

Physicochemical and Functional Implications

- Lipophilicity : The 3-methylbutyl group (logP ~3.5 estimated) makes the target compound more lipophilic than analogs with methoxyethyl (logP ~1.8) or pyridinylmethyl (logP ~2.2) groups.

- Hydrogen Bonding : Pyridin-4-yl’s nitrogen at the para position offers a single hydrogen-bond acceptor site, while pyridin-3-ylmethyl () provides an additional methylene spacer, increasing conformational flexibility.

Research and Development Context

- : The chloro-methylphenyl variant may be explored in anticancer research due to similarities to kinase inhibitors .

- : Thiazole-containing analogs (e.g., 831211-56-4) are often screened for antimicrobial activity .

- and : Pyridinylmethyl derivatives are common in central nervous system (CNS) drug discovery, leveraging their ability to cross the blood-brain barrier .

Biological Activity

The compound 2-(3-methylbutyl)-1,3-dioxo-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a derivative of isoindole, characterized by a complex structure that includes a dioxo group and a pyridine ring. Its unique chemical properties suggest significant biological potential, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 274.32 g/mol. The presence of the 3-methylbutyl group enhances its lipophilicity, which may influence its absorption and interaction with biological membranes.

Biological Activities

Research indicates that compounds similar to This compound exhibit various biological activities:

- Anticancer Activity : Similar isoindole derivatives have shown potential as anticancer agents by inhibiting cancer cell proliferation and inducing apoptosis. For example, compounds with dioxo groups have been reported to inhibit heparanase activity, which is crucial in tumor metastasis .

- Anti-Angiogenic Effects : Some studies have demonstrated that isoindole derivatives can inhibit angiogenesis, the formation of new blood vessels from pre-existing ones, which is a critical process in tumor growth and metastasis .

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, including heparanase and beta-glucuronidase. For instance, certain derivatives have shown IC50 values ranging from 200 to 500 nM against heparanase, indicating potent inhibitory activity .

The biological activity of isoindole derivatives often involves interactions with specific biological targets:

- Enzyme Interaction : The dioxo and carboxamide functionalities allow for strong interactions with enzyme active sites.

- Cell Membrane Interaction : The lipophilic nature of the 3-methylbutyl group facilitates membrane penetration, enhancing bioavailability and efficacy.

Case Studies

Several case studies highlight the biological effects of isoindole derivatives:

- Study on Heparanase Inhibition : A study demonstrated that certain isoindole derivatives significantly inhibited heparanase activity in vitro. This inhibition correlated with reduced tumor cell invasion in animal models.

- Angiogenesis Inhibition Assay : Another study evaluated the anti-angiogenic properties of isoindole compounds using chick embryo chorioallantoic membrane assays, revealing a dose-dependent reduction in new blood vessel formation .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.